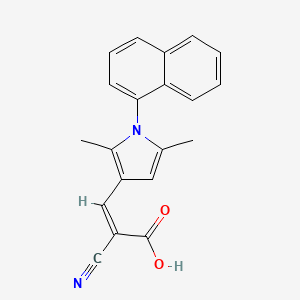

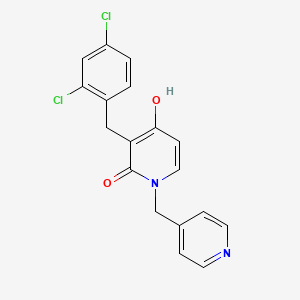

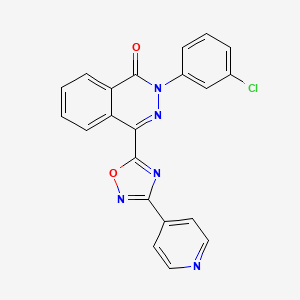

(E)-ethyl 2-(5-((2-benzoylhydrazono)methyl)-4-chloro-2-oxothiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains an ethyl group, a benzoylhydrazono group, and a chloro-oxothiazolyl group. The “(E)” in the name indicates the configuration of the double bond, following the E-Z notation system . The benzoylhydrazono group suggests that this compound might have some interesting chemical properties, as hydrazones are often used in organic synthesis and can exhibit various biological activities.

Applications De Recherche Scientifique

Synthesis and Reactivity

- Pyrrolo[2,1-b]thiazol-3-one Derivatives Synthesis : Ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates and similar compounds react with substituted benzaldehydes to yield 5-arylmethylidene derivatives. These derivatives, upon treatment with DMF · POCl3 complex, yield 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters. This process highlights the reactivity and potential for further functionalization of thiazol-3-one derivatives, which share a structural resemblance with the compound of interest. The structures were confirmed by X-ray crystallographic studies (Tverdokhlebov et al., 2005).

Applications in Material Science

- UV Protection and Antimicrobial Cotton Fabrics : Thiazole azodyes containing a sulfonamide moiety were designed and applied to cotton fabrics for dyeing and easy care finishing. These modifications enhance the fabric's dyeability in addition to imparting effective UV protection and antibacterial properties. This application demonstrates the utility of thiazol derivatives in material science, particularly in textile engineering (Mohamed et al., 2020).

Catalysis and Synthesis

- Encapsulation of Molybdenum(VI) Complex : A molybdenum(VI) complex with a thiazole-hydrazone ligand was encapsulated in zeolite Y, creating an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This showcases the role of thiazole derivatives in catalysis and their potential in sustainable chemical processes (Ghorbanloo & Alamooti, 2017).

Antimicrobial Activity

- Halogenated Pyrazol-3-one Derivatives : Research on novel halogenated 4-[(substituted-benzothiazol-2-yl)-hydrazono]-2-(substituted phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one showed significant antimicrobial activity. These studies elucidate the potential biomedical applications of thiazole derivatives, including as templates for developing new antimicrobial agents (Sareen et al., 2010).

Propriétés

IUPAC Name |

ethyl 2-[5-[(E)-(benzoylhydrazinylidene)methyl]-4-chloro-2-oxo-1,3-thiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S/c1-2-23-12(20)9-19-13(16)11(24-15(19)22)8-17-18-14(21)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,18,21)/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKBKEMQVYGAPZ-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(SC1=O)C=NNC(=O)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C(=C(SC1=O)/C=N/NC(=O)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2933082.png)

![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2933084.png)

![N-[[1-(2-Methylpyrazol-3-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2933093.png)

![3,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2933094.png)

![2-chloro-1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2933102.png)